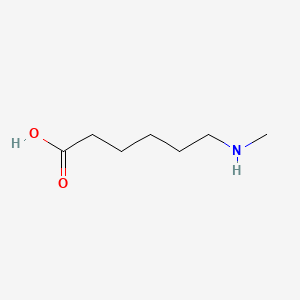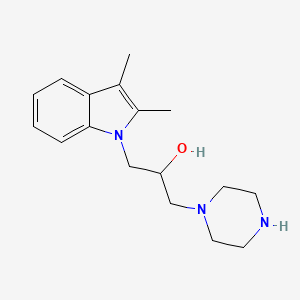
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is a complex nickel compound with a highly intricate structure. This compound is notable for its extensive cyclic framework and multiple tert-butyl groups, which contribute to its stability and unique chemical properties.
Preparation Methods
The synthesis of Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine involves multiple steps, including the formation of the macrocyclic ligand and its subsequent complexation with nickel ions. The reaction conditions typically require high temperatures and inert atmospheres to prevent oxidation and ensure the purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) or nickel(IV) species.
Reduction: It can be reduced to lower oxidation states of nickel, often using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the development of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The pathways involved often include redox reactions and coordination chemistry .
Comparison with Similar Compounds
Compared to other nickel complexes, Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is unique due to its extensive cyclic structure and multiple tert-butyl groups. Similar compounds include:
Nickel(II) phthalocyanine: Known for its use in dye-sensitized solar cells.
Nickel(II) porphyrin: Used in catalysis and as a model for biological systems.
Nickel(II) salen: Employed in asymmetric synthesis and polymerization reactions.
This compound’s distinct structure and properties make it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C64H56N8Ni |
|---|---|
Molecular Weight |
995.9 g/mol |
IUPAC Name |
nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |
InChI |
InChI=1S/C64H56N8.Ni/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;/h13-32H,1-12H3;/q-2;+2 |
InChI Key |
MIKHBOHOMPHOAH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638420.png)



![1-[(2,3-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638443.png)



-](/img/structure/B1638465.png)


